molecular formula C10H15NO4 B1677614 N-(3-Oxohexanoyl)homoserine lactone CAS No. 76924-95-3

N-(3-Oxohexanoyl)homoserine lactone

Cat. No.: B1677614
CAS No.: 76924-95-3
M. Wt: 213.23 g/mol
InChI Key: YRYOXRMDHALAFL-UHFFFAOYSA-N
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Description

N-(Ketocaproyl)-DL-homoserine lactone is a member of the N-acyl homoserine lactones family, which are signaling molecules used by Gram-negative bacteria in quorum sensing. Quorum sensing is a regulatory system that controls gene expression in response to cell density. These molecules play a crucial role in bacterial communication, biofilm formation, and virulence factor production .

Mechanism of Action

Target of Action

N-(3-Oxohexanoyl)homoserine lactone, also known as Autoinducer 1, primarily targets aerobic ammonia-oxidizing bacteria (AerAOB) . These bacteria play a crucial role in the nitrogen cycle, converting ammonia to nitrite, a process known as nitritation .

Mode of Action

Autoinducer 1 interacts with its targets by accelerating sludge aggregation. It increases the biomass growth rate, microbial activity, extracellular protein, and AerAOB biomass . This interaction results in the formation of granular sludge, which is dominated by AerAOB .

Biochemical Pathways

The compound affects the quorum sensing system of gram-negative bacteria . Quorum sensing is a bacterial communication mechanism that coordinates collective behaviors within a population. Autoinducer 1, as a quorum sensing signal molecule, plays a role in this system . It also influences the expression of the tra gene , which is involved in bacterial conjugation and DNA transfer .

Pharmacokinetics

Its impact on bioavailability is evident in its role in accelerating sludge aggregation and enhancing biomass growth rate .

Result of Action

The action of Autoinducer 1 leads to the formation of granular sludge dominated by AerAOB . This results in an enhanced nitritation process, which is crucial for high-strength ammonia wastewater treatment . It also stimulates the tra gene expression , affecting bacterial conjugation and DNA transfer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Autoinducer 1. The outer extracellular substances (EPS) of NGS, which contain more tryptophan-like substances, play a positive role in the attached growth of AerAOB-dominated sludge . Autoinducer 1 enhances the yields of these tryptophan-like substances, thereby enhancing cell adhesion .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Ketocaproyl)-DL-homoserine lactone can be synthesized through a reaction between S-adenosylmethionine and hexanoyl-acyl carrier protein, catalyzed by the enzyme LuxI autoinducer synthase . The reaction typically occurs under mild conditions, with the enzyme facilitating the formation of the lactone ring.

Industrial Production Methods: Industrial production of N-(Ketocaproyl)-DL-homoserine lactone involves fermentation processes using genetically engineered bacteria that overexpress the LuxI enzyme. The bacteria are cultured in bioreactors, and the compound is extracted and purified from the culture medium .

Chemical Reactions Analysis

Types of Reactions: N-(Ketocaproyl)-DL-homoserine lactone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the carbonyl carbon under mild conditions.

Major Products:

Scientific Research Applications

N-(Ketocaproyl)-DL-homoserine lactone has diverse applications in scientific research:

Comparison with Similar Compounds

  • N-(3-Hydroxydecanoyl)-homoserine lactone
  • N-(3-Oxodecanoyl)-homoserine lactone
  • N-Butanoyl-homoserine lactone

Comparison: N-(Ketocaproyl)-DL-homoserine lactone is unique due to its specific keto group, which influences its reactivity and binding affinity to receptor proteins. Compared to other N-acyl homoserine lactones, it has distinct signaling properties and regulatory effects on bacterial gene expression .

Properties

IUPAC Name

3-oxo-N-(2-oxooxolan-3-yl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYOXRMDHALAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20998213
Record name 3-Oxo-N-(2-oxooxolan-3-yl)hexanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20998213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76924-95-3
Record name 3-Oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76924-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Oxohexanoyl)-3-aminodihydro-2(3H)-furanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076924953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxo-N-(2-oxooxolan-3-yl)hexanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20998213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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